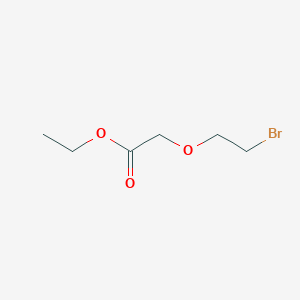![molecular formula C12H15N3 B6266677 [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 741717-65-7](/img/no-structure.png)
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 741717-65-7 . It has a molecular weight of 201.27 and is typically stored at 4°C . The compound is an oil in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI Code is 1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it’s worth noting that similar compounds have shown reactions with primary amines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.27 . It is an oil in its physical form and is typically stored at 4°C .Applications De Recherche Scientifique
Synthesis and Biological Activity
Researchers have synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, incorporating them into heterocyclic compounds with nitrogen and sulfur. These derivatives exhibit significant antibacterial activity against several bacterial species, highlighting their potential as novel antibacterial agents (Al-Smaisim, 2012). Additionally, derivatives of this compound have shown promising in vitro anticoronavirus and antitumoral activity, with structural variations enhancing their biological properties (Jilloju et al., 2021).
Ambient-Temperature Synthesis
The ambient-temperature synthesis of novel derivatives, including an N-pyrazolyl imine, from [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine showcases the compound's versatility in organic synthesis. These derivatives were fully characterized, opening pathways for their use in further chemical modifications and applications in research (Becerra et al., 2021).
Anticancer Activity
New heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, derived from this compound, have been synthesized and evaluated for their anticancer activity. This research demonstrates the potential of these compounds in the development of new anticancer therapies (Metwally et al., 2016).
Material Science Applications
The compound's derivatives have been utilized in the synthesis of square planar mononuclear Pd(II) complexes, which exhibit unique structural characteristics, including a helical twist. These complexes could have implications in material science, particularly in the development of novel materials with specific optical or electronic properties (Drew et al., 2007).
Multitarget Directed Ligands
Derivatives have also been explored as multitarget directed ligands for the treatment of Alzheimer's disease, showcasing inhibitory properties against acetylcholinesterase and monoamine oxidase. This indicates the compound's relevance in designing multitarget therapeutic agents for neurodegenerative diseases (Kumar et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signaling .
Mode of Action
This compound interacts with the αvβ6 integrin, demonstrating a high affinity for this target . The compound binds to the integrin, potentially altering its function and leading to changes in cell adhesion and signaling .
Biochemical Pathways
These pathways regulate cell growth, differentiation, and migration, among other processes .
Pharmacokinetics
The compound has been found to have a long dissociation half-life (7 hours), indicating a prolonged interaction with its target . It also exhibits very high solubility in saline at pH 7 (>71 mg/mL), which could enhance its bioavailability . The pharmacokinetic properties of this compound are commensurate with inhaled dosing by nebulization .
Result of Action
The interaction of this compound with the αvβ6 integrin can lead to changes in cell adhesion and signaling . This could potentially influence various cellular processes, including cell growth and migration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability and efficacy . Additionally, the method of administration (e.g., inhalation via nebulization) can also influence the compound’s action .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine' involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde with methylamine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde", "Methylamine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in a suitable solvent.", "Step 2: Add methylamine to the reaction mixture and stir for a few hours.", "Step 3: Add a reducing agent to the reaction mixture and stir for a few more hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
| 741717-65-7 | |
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.3 |
Pureté |
93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



